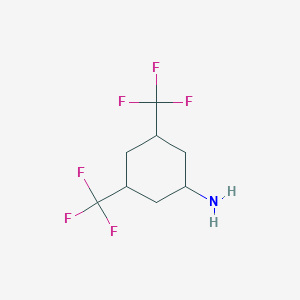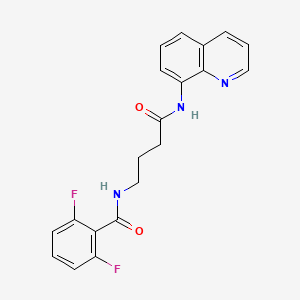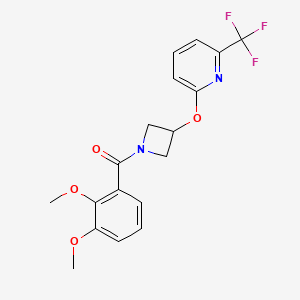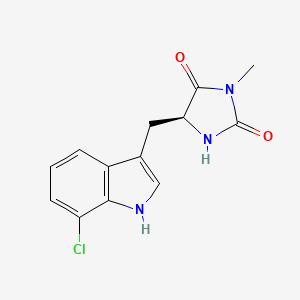
4-Chloro-3-methylphenyl isocyanate
Übersicht
Beschreibung
4-Chloro-3-methylphenyl isocyanate, also known as 2-chloro-4-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group .
Synthesis Analysis
This compound is formed during the photochemical degradation of linuron . It has been used in the synthesis of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Molecular Structure Analysis
The molecular formula of 4-Chloro-3-methylphenyl isocyanate is C8H6ClNO . Its molecular weight is 167.59 .Chemical Reactions Analysis
4-Chloro-3-methylphenyl isocyanate is water-reactive. It decomposes in water, releasing flammable, toxic, or corrosive gases . It reacts exothermically with many classes of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .Physical And Chemical Properties Analysis
4-Chloro-3-methylphenyl isocyanate is a colorless liquid with an acrid odor . It is denser than water . Its refractive index is 1.557 , and it has a boiling point of 107 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Urea Compounds
4-Chloro-3-methylphenyl isocyanate can be used in the synthesis of various urea compounds . Some examples include:
These compounds have potential applications in various fields such as medicinal chemistry, material science, and more.
Organic Building Block
4-Chloro-3-methylphenyl isocyanate is an organic building block containing an isocyanate group . It can be used in the synthesis of a wide range of organic compounds, contributing to the development of new materials and pharmaceuticals.
Photochemical Degradation of Linuron
This compound is formed during the photochemical degradation of linuron , a widely used herbicide. This makes it relevant in environmental science research, particularly in studies related to the environmental impact and degradation pathways of herbicides.
Synthesis of 2-Thiooxazolidin-4-Ones
4-Chloro-3-methylphenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . These compounds are of interest in medicinal chemistry due to their biological activities.
Viscosity Studies
The viscosity of 4-Chloro-3-methylphenyl isocyanate as a function of temperature and pressure is studied . This information is important in the design of processes in the chemical industry.
Safety And Hazards
This compound is toxic by ingestion, inhalation, and skin absorption . It causes severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
1-chloro-4-isocyanato-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYBLHZWJJNVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl isocyanate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] (Z)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B2717161.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea](/img/structure/B2717163.png)
![4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one](/img/structure/B2717164.png)
![(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2717166.png)

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one](/img/structure/B2717168.png)
![ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2717171.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2717173.png)

![N-[3-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2717175.png)
![3-(4-Bromophenyl)-8-(4-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2717177.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2717178.png)

